molecular formula C24H25N5O2 B6580812 1-(2-methoxyphenyl)-4-[2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]piperazine CAS No. 1111262-32-8

1-(2-methoxyphenyl)-4-[2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]piperazine

Cat. No.: B6580812
CAS No.: 1111262-32-8
M. Wt: 415.5 g/mol
InChI Key: YJIBDTWRDGKAEK-UHFFFAOYSA-N
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Description

1-(2-Methoxyphenyl)-4-[2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]piperazine is a heterocyclic compound featuring a pyrazolo[1,5-a]pyrazine core substituted with a 4-methoxyphenyl group at position 2 and a piperazine moiety at position 3. Its synthesis typically involves reductive amination and microwave-assisted hydrolysis, as demonstrated in the preparation of key intermediates like 1-(2-methoxyphenyl)-4-(piperidin-4-yl)piperazine (Scheme 1, ).

The compound’s structural complexity enables interactions with neurotransmitter receptors, particularly dopamine D2 receptors. In biological evaluations, derivatives of substituted piperidines and (2-methoxyphenyl)piperazines exhibited high dopamine D2 affinity (e.g., 1-(2-methoxyphenyl)-4-{[1-(2-nitrobenzyl)piperidin-4-yl]methyl}piperazine, Ki = 8.2 nM). Docking studies suggest that the methoxy groups and piperazine-piperidine scaffold contribute to binding at orthosteric or allosteric sites.

Properties

IUPAC Name

2-(4-methoxyphenyl)-4-[4-(2-methoxyphenyl)piperazin-1-yl]pyrazolo[1,5-a]pyrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25N5O2/c1-30-19-9-7-18(8-10-19)20-17-22-24(25-11-12-29(22)26-20)28-15-13-27(14-16-28)21-5-3-4-6-23(21)31-2/h3-12,17H,13-16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJIBDTWRDGKAEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NN3C=CN=C(C3=C2)N4CCN(CC4)C5=CC=CC=C5OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-(2-methoxyphenyl)-4-[2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]piperazine is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The chemical structure of the compound can be represented as follows:

C22H24N4O2\text{C}_{22}\text{H}_{24}\text{N}_4\text{O}_2

This structure features a piperazine ring substituted with methoxyphenyl and pyrazolo[1,5-a]pyrazin moieties, which are critical for its biological interactions.

Antitumor Activity

Recent studies have indicated that similar compounds within the piperazine family exhibit significant antitumor activity. For instance, derivatives with similar structures have been evaluated for their cytotoxic effects against various cancer cell lines. In one study, compounds demonstrated IC50 values ranging from 1.35 to 2.18 μM against Mycobacterium tuberculosis, suggesting potential for further development as antitumor agents .

Dopamine D2 Receptor Affinity

The compound has been assessed for its affinity towards dopamine D2 receptors (D2 DAR). A related derivative showed a Ki value of 54 nM, indicating a strong binding affinity. This suggests that the compound could potentially modulate dopaminergic signaling pathways, which are crucial in various neurological disorders .

The mechanism through which this compound exerts its biological effects involves interaction with specific receptors and enzymes. Docking studies have provided insights into how the piperazine moiety interacts with D2 DAR, proposing stable configurations that enhance binding efficacy . Additionally, the presence of methoxy groups may influence lipophilicity and receptor interactions.

Study on Antitubercular Activity

In a focused study on antitubercular agents, derivatives similar to the target compound were synthesized and tested against Mycobacterium tuberculosis. The most active compounds demonstrated IC90 values ranging from 3.73 to 4.00 μM, indicating strong potential for therapeutic application .

Cytotoxicity Evaluation

In cytotoxicity assays performed on HEK-293 cells (human embryonic kidney), compounds derived from similar structures showed low toxicity levels, suggesting a favorable safety profile for further development in drug formulations .

Data Table: Biological Activity Summary

Activity Type Description IC50/IC90 Values
AntitumorCytotoxicity against various cancer cell lines1.35 - 2.18 μM
Dopamine D2 ReceptorBinding affinityKi = 54 nM
AntitubercularActivity against Mycobacterium tuberculosisIC90 = 3.73 - 4.00 μM

Comparison with Similar Compounds

Key Observations :

  • Aryl Group Position : The 4-methoxyphenyl group on the pyrazolo-pyrazine core (target compound) enhances electron-donating effects compared to 4-fluorophenyl (G430-1277). This may improve receptor binding via π-π interactions.
  • Piperazine Substitutions : 2-Methoxyphenyl (target) vs. 4-chlorophenyl (G430-1277) alters steric bulk and lipophilicity, impacting blood-brain barrier penetration.

Piperazine Derivatives with Varied Substitutions

Positional Isomerism (Ortho vs. Para Methoxy)

  • 1-(2-Methoxyphenyl)piperazine Derivatives :

    • Compound 3i (N-(2-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethoxy)ethyl)-4-(thiophen-3-yl)benzamide): Moderate D3 receptor affinity due to ortho-methoxy’s steric hindrance.
    • Compound 3j (4-(4-methoxyphenyl variant): Higher D3 affinity (para-methoxy improves planarity and binding).
  • Antibacterial Derivatives :

    • (2E)-4-(2-Methoxyphenyl)-1-[3-(2-methoxyphenyl)prop-2-enyl]-piperazine (Compound 2): MIC = 4 µg/mL against S. aureus.
    • Target compound’s dual methoxy groups may enhance membrane penetration but reduce solubility compared to cinnamyl derivatives.

Receptor Selectivity and Docking Analysis

  • Dopamine D2 vs. Serotonin 5-HT1A: The target compound’s pyrazolo-pyrazine core mimics purine scaffolds, favoring adenosine or dopamine receptors. In contrast, p-MPPI (4-(2'-methoxyphenyl)-piperazine derivative) acts as a 5-HT1A antagonist (ID50 = 5 mg/kg), highlighting the role of pyrazolo-pyrazine in receptor specificity.
  • Docking Results :

    • Substituted piperidines with nitrobenzyl groups (e.g., 1-(2-methoxyphenyl)-4-{[1-(2-nitrobenzyl)piperidin-4-yl]methyl}piperazine) show stronger hydrogen bonding with D2 receptors than the target compound.

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